Product packaging for Methyl ZINC chloride(Cat. No.:)

Methyl ZINC chloride

Cat. No.: B1370476
M. Wt: 115.9 g/mol
InChI Key: NMLXKNNXODLJIN-UHFFFAOYSA-M
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Description

Contextualization within Organozinc Compound Chemistry

Organozinc chemistry, the study of compounds containing carbon-zinc bonds, is one of the oldest branches of organometallic chemistry. wikipedia.org These compounds were the first of their kind to be synthesized, with Edward Frankland's preparation of diethylzinc (B1219324) in 1848 marking the beginning of the era. wikipedia.orgdigitellinc.comsigmaaldrich.com Organozinc compounds can be broadly classified into two main types: diorganozincs (R₂Zn), which feature two organic substituents, and heteroleptic organozincs (RZnX), where 'R' is an organic group and 'X' is a halogen or another anionic group. wikipedia.org

Methylzinc chloride falls into the heteroleptic (RZnX) category. wikipedia.org Compared to highly reactive organometallic reagents like organolithium and Grignard reagents, organozinc compounds such as methylzinc chloride exhibit lower reactivity. wikipedia.orgresearchgate.net This moderation is advantageous, as it allows for greater tolerance of sensitive functional groups (e.g., esters, ketones, nitriles) within the reacting molecules, enabling more selective and complex chemical transformations. sigmaaldrich.comresearchgate.netacs.org Due to their general instability towards protic solvents and their often pyrophoric nature upon exposure to air, these reagents are typically prepared and handled using air-free techniques and are often generated in situ for immediate use in a reaction. wikipedia.org

Significance of Methylzinc Chloride as a Nucleophilic Reagent in Organic Synthesis

The primary role of methylzinc chloride in organic synthesis is that of a nucleophilic methylating agent. The carbon-zinc bond is polarized, with the carbon atom bearing a partial negative charge, making the methyl group nucleophilic and capable of attacking electrophilic centers to form new carbon-carbon bonds. smolecule.comvedantu.com This reactivity is harnessed in a variety of important synthetic transformations.

One of the most prominent applications of methylzinc chloride is in the Negishi coupling reaction. smolecule.com This palladium- or nickel-catalyzed cross-coupling reaction joins the organozinc compound with an organic halide or triflate, and it is a powerful and versatile method for constructing complex molecular frameworks. wikipedia.orgorganic-chemistry.orglibretexts.org The Negishi coupling is widely used in the synthesis of pharmaceuticals, natural products, and functional organic materials. smolecule.comwikipedia.org

Beyond this, methylzinc chloride is used for the direct methylation of various substrates and participates in addition reactions to carbonyl groups and other unsaturated systems. researchgate.netsmolecule.com Its utility as a versatile building block for introducing a methyl group makes it an important tool in the synthesis of complex organic molecules and advanced materials. smolecule.com

Table 1: Key Properties of Methylzinc Chloride

PropertyValue
Chemical FormulaCH₃ClZn chemicalbook.com
Molecular Weight115.88 g/mol alfa-chemistry.com
AppearanceColorless to light yellow liquid, typically as a solution smolecule.comchembk.com
SolubilitySoluble in organic solvents like tetrahydrofuran (B95107) (THF), ether, and benzene (B151609) chembk.com
Main ApplicationNucleophilic methylating agent in organic synthesis smolecule.com

Historical Development and Evolution of Organozinc Reagents

The history of organozinc reagents is a foundational story in chemistry, beginning with a quest to understand the nature of chemical bonding.

1849: The Beginning: English chemist Sir Edward Frankland synthesized the first organozinc compound, diethylzinc. researchgate.netuni-muenchen.de His initial goal was not to create an organometallic compound but to isolate the "ethyl radical," a concept central to the chemical theories of the time. acs.org This discovery became a cornerstone for the development of the theory of valence. digitellinc.com

Late 19th Century: Expansion of Utility: Following Frankland's work, chemists like Aleksandr Mikhailovich Butlerov and his student Aleksandr Mikhailovich Zaitsev pioneered the use of organozinc reagents to synthesize alcohols from carbonyl compounds. digitellinc.com In 1887, Sergei Nikolaevich Reformatsky discovered that zinc could mediate the reaction between an α-halo ester and a carbonyl compound (an aldehyde or ketone) to form a β-hydroxy-ester. digitellinc.combyjus.compharmdguru.com The key intermediate in this eponymous Reformatsky reaction is a zinc enolate. wikipedia.orglibretexts.org

Mid-20th Century: New Applications: In 1958, Howard Simmons and Ronald D. Smith developed the Simmons-Smith reaction, which uses a zinc-based carbenoid reagent (iodomethyl)zinc iodide, formed from diiodomethane (B129776) and a zinc-copper couple, to convert alkenes into cyclopropanes stereospecifically. wikipedia.orgwikipedia.orgmasterorganicchemistry.com This provided a safer and more versatile alternative to other cyclopropanation methods.

Late 20th Century: Catalysis and Modern Synthesis: The development of transition-metal-catalyzed cross-coupling reactions revolutionized the use of organozinc reagents. In 1977, Ei-ichi Negishi reported the palladium- or nickel-catalyzed coupling of organozinc reagents with organic halides. organic-chemistry.org The Negishi coupling's broad scope and high functional group tolerance made it an indispensable tool, a contribution recognized with the 2010 Nobel Prize in Chemistry, shared by Negishi, Richard F. Heck, and Akira Suzuki. uni-muenchen.de

Table 2: Landmark Developments in Organozinc Chemistry

YearDevelopmentKey Contributor(s)Significance
1849First synthesis of an organozinc compound (diethylzinc)Edward FranklandBirth of organometallic chemistry. researchgate.netuni-muenchen.de
1887Reformatsky ReactionSergei ReformatskySynthesis of β-hydroxy-esters using zinc enolates. digitellinc.combyjus.com
1958Simmons-Smith ReactionHoward Simmons & Ronald SmithStereospecific synthesis of cyclopropanes from alkenes. wikipedia.orgmasterorganicchemistry.com
1977Negishi CouplingEi-ichi NegishiVersatile Pd/Ni-catalyzed C-C bond formation. organic-chemistry.org

Research Landscape and Emerging Trends in Methylzinc Chloride Chemistry

Research into methylzinc chloride and related organozinc reagents continues to evolve, driven by the need for more efficient, sustainable, and selective synthetic methods.

A significant trend is the development of more cost-effective catalytic systems. While palladium has been the traditional catalyst for Negishi couplings, recent research has focused on using more abundant and less expensive first-row transition metals, such as nickel, copper, iron, and cobalt, as catalysts for these reactions. rsc.org Nickel, in particular, has shown high efficiency for coupling methylzinc chloride with various organic halides, including challenging substrates like aryl fluorides. chemicalbook.comsigmaaldrich.com

Another active area of research is the direct preparation of highly functionalized organozinc reagents. The development of activated forms of zinc, such as Rieke® Zinc, allows for the direct insertion of zinc metal into a wider variety of organic halides, including those containing sensitive functional groups. wikipedia.orgsigmaaldrich.com This has enabled the synthesis of novel and complex building blocks, such as pyridinyl- and furanyl-methylzinc chlorides, which can be used in subsequent coupling reactions to create polyfunctional heterocyclic products. osti.govresearchgate.net

Furthermore, efforts are being made to develop more practical and environmentally friendly reaction conditions. This includes the exploration of one-pot procedures, where the organozinc reagent is generated and used in the same reaction vessel, and conducting reactions in non-traditional solvents. wikipedia.orgsigmaaldrich.com These advancements continue to expand the synthetic utility of methylzinc chloride, reinforcing its importance in modern chemistry.

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3ClZn B1370476 Methyl ZINC chloride

Properties

Molecular Formula

CH3ClZn

Molecular Weight

115.9 g/mol

IUPAC Name

zinc;carbanide;chloride

InChI

InChI=1S/CH3.ClH.Zn/h1H3;1H;/q-1;;+2/p-1

InChI Key

NMLXKNNXODLJIN-UHFFFAOYSA-M

Canonical SMILES

[CH3-].[Cl-].[Zn+2]

Origin of Product

United States

Synthetic Methodologies for Methylzinc Chloride Preparation

Established Laboratory Synthesis Routes

The synthesis of methylzinc chloride in a laboratory setting is primarily achieved through two well-established methods: the reaction of a zinc salt with a methylating agent or the direct insertion of metallic zinc into a methyl halide.

One common route to methylzinc chloride involves the transmetalation reaction between zinc chloride (ZnCl₂) and a strong methylating agent, such as methyllithium (B1224462) (CH₃Li). smolecule.comorgsyn.org This method relies on the exchange of the methyl group from the more electropositive metal (lithium) to the zinc center.

The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the decomposition of the highly reactive organometallic reagents. orgsyn.orgorgsyn.org Anhydrous zinc chloride is crucial for the success of this reaction, as any moisture can consume the methylating agent and lead to the formation of undesired byproducts. orgsyn.org The stoichiometry is critical; one mole of the lithium enolate is treated with one mole of anhydrous zinc chloride to form the desired organozinc compound. orgsyn.org The resulting methylzinc chloride is often used in situ for subsequent reactions, such as aldol (B89426) condensations or Negishi cross-coupling. smolecule.comorgsyn.org

Table 1: Synthesis of Methylzinc Chloride via Transmetalation

Reactant 1 Reactant 2 Solvent Key Conditions

Data derived from multiple sources. smolecule.comorgsyn.org

The direct insertion of zinc metal into the carbon-halogen bond of a methyl halide is a widely used and straightforward method for preparing methylzinc chloride. smolecule.com This reaction typically involves reacting methyl chloride with zinc metal in a suitable solvent. smolecule.comgoogleapis.com

The zinc metal used is often in the form of dust or turnings to maximize the surface area for the reaction. googleapis.comthieme-connect.de Activation of the zinc is sometimes necessary to initiate the reaction. A common solvent for this process is tetrahydrofuran (THF). smolecule.com In some procedures, dimethylformamide (DMF) has been employed as the solvent, with the reaction carried out at slightly elevated temperatures (between 20 and 100 °C). googleapis.com To facilitate the reaction, a catalyst such as methyl iodide may be introduced to initiate the process. googleapis.com A significant advancement in this area is the use of highly reactive Rieke® Zinc, which can react directly with organic chlorides and is compatible with a variety of sensitive functional groups. The direct insertion method is advantageous as it avoids the pre-formation of highly reactive and often pyrophoric organolithium or Grignard reagents.

Table 2: Direct Insertion Synthesis of Methylzinc Chloride

Zinc Form Methyl Halide Solvent Catalyst/Activator
Zinc Dust/Turnings Methyl Chloride Tetrahydrofuran (THF) None
Zinc Dust Methyl Chloride Dimethylformamide (DMF) Methyl Iodide

Data derived from multiple sources. smolecule.comgoogleapis.com

Reaction of Zinc Chloride with Methylating Agents (e.g., Methyl Lithium)

Optimized Preparative Procedures

Several optimizations to the standard synthetic routes have been developed to improve yields, reaction times, and functional group tolerance. A key development in the direct insertion method is the use of lithium chloride (LiCl) as an additive. academie-sciences.fruni-muenchen.de The presence of LiCl solubilizes the forming organozinc species in the ethereal solvent, preventing its precipitation and facilitating a smoother, more complete reaction. uni-muenchen.de Zinc insertions into benzylic chlorides performed in the presence of LiCl proceed significantly faster and at lower temperatures compared to reactions without the salt. uni-muenchen.de For instance, a reaction that required 16 hours at 40°C for full conversion was completed in just 6.5 hours at the same temperature when LiCl was added. uni-muenchen.de

Another optimization involves the use of highly activated zinc, known as Rieke® Zinc. This form of zinc is prepared by the reduction of a zinc salt and exhibits much higher reactivity than commercial zinc dust, allowing the direct insertion reaction to occur with organic chlorides under mild conditions.

For industrial applications, reaction conditions are tightly controlled to ensure high yield and purity. smolecule.com Continuous flow processes using packed-bed reactors with zinc columns have also been explored to enhance safety, control exotherms, and improve reproducibility, especially on a larger scale. acs.org

Table 3: Comparison of Standard vs. Optimized Direct Insertion

Method Conditions Reaction Time Yield
Standard Zinc Dust, THF, 40°C 16 hours Moderate
Optimized (with LiCl) Zinc Dust, THF, LiCl, 40°C 6.5 hours Improved

| Optimized (Flow) | Zinc Column, THF, LiCl, 1-hour residence time | Continuous | 70% |

Data derived from multiple sources. uni-muenchen.deacs.org

Considerations for Precursor Purity and Reactivity

The purity and reactivity of the starting materials are paramount to the successful synthesis of methylzinc chloride.

For syntheses starting from zinc chloride, the precursor must be rigorously anhydrous. orgsyn.org Zinc chloride is highly hygroscopic, and any absorbed water will react with the methylating agent, reducing the yield and introducing impurities. A common laboratory practice involves fusing the zinc chloride under reduced pressure to remove all traces of moisture before dissolving it in an anhydrous solvent. orgsyn.org The choice of zinc precursor can also influence the characteristics of the final product; studies on nanoparticle synthesis have shown that different precursors, such as zinc acetate (B1210297) versus zinc chloride, can lead to variations in crystallinity and purity of the resulting zinc-containing material. researchgate.net

In direct insertion methods, the reactivity of the zinc metal is a critical factor. Commercial zinc dust or turnings can have a passivating oxide layer on their surface that inhibits the reaction. Activation is often required, which can be achieved by washing with acid, treatment with iodine, or using catalysts. googleapis.com The use of highly reactive Rieke® Zinc circumvents this issue, as it provides a clean, high-surface-area metal that readily reacts.

The purity of the methylating agent, such as methyllithium, is also important. These reagents are typically standardized by titration before use to determine their exact concentration, ensuring precise stoichiometric control of the reaction. orgsyn.orgorgsyn.org Contaminants in the methylating agent can lead to side reactions and a lower quality of the desired methylzinc chloride.

Reaction Mechanisms and Fundamental Reactivity of Methylzinc Chloride

Mechanistic Pathways of Methyl Group Transfer

The primary function of methylzinc chloride in synthesis is to act as a nucleophilic methylating agent, transferring its methyl group to an electrophilic center to form a new carbon-carbon bond. smolecule.comthieme-connect.de The nature of this transfer is highly dependent on the substrate and reaction conditions, but it is generally less reactive than its Grignard or organolithium counterparts due to the more covalent and less polar nature of the carbon-zinc bond. thieme-connect.densf.gov

The transfer of the methyl group can occur through several mechanistic pathways:

Nucleophilic Substitution (Sɴ2-type reactions): Methylzinc chloride can participate in substitution reactions where the methyl group displaces a leaving group on a substrate. smolecule.com

Nucleophilic Addition: It readily adds to carbonyl compounds such as aldehydes and ketones. The mechanism involves the coordination of the Lewis acidic zinc center to the carbonyl oxygen, which polarizes the C=O bond and increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methyl group. thieme-connect.delibretexts.org

Transition-Metal Catalyzed Cross-Coupling: Methylzinc chloride is a key reagent in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. smolecule.comthieme-connect.de In a typical palladium- or nickel-catalyzed cycle, the mechanism involves:

Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the bond of an organic halide (R'-X).

Transmetalation: The methyl group is transferred from methylzinc chloride to the transition metal center, displacing the halide and forming a new organometallic intermediate (R'-M-CH₃). This is a crucial step where the organozinc reagent's role is central.

Reductive Elimination: The coupled product (R'-CH₃) is released, regenerating the low-valent transition metal catalyst. uni-muenchen.de

The polarity of the metal-carbon bond is a crucial determinant of reactivity. The less polar nature of the Zn-C bond compared to Mg-C or Li-C bonds results in lower "background" reactivity, which is particularly advantageous in catalytic enantioselective reactions where a chiral ligand-catalyst complex is intended to be the primary reactive species. thieme-connect.de

Role of Zinc Coordination in Substrate Activation

The zinc atom in methylzinc chloride plays a pivotal role as a Lewis acid, activating electrophilic substrates and facilitating the methyl transfer. libretexts.org This Lewis acidity is fundamental to its reactivity, especially in uncatalyzed reactions with substrates like carbonyls.

When reacting with an aldehyde or ketone, the zinc center coordinates to the lone pair of electrons on the carbonyl oxygen. smolecule.comlibretexts.org This coordination has two primary effects:

Polarization: It withdraws electron density from the oxygen, increasing the polarization of the carbon-oxygen double bond. This, in turn, enhances the partial positive charge on the carbonyl carbon, making it a significantly better electrophile. libretexts.org

Template Effect: In more complex systems, especially those involving bimetallic species or ligands, the zinc center can act as a template, bringing the substrate and the nucleophilic methyl group into close proximity in a well-defined orientation, which is crucial for stereoselective transformations. acs.org

This activation strategy is not limited to carbonyls. In the reaction with alcohols, for instance, coordination of the zinc atom to the hydroxyl oxygen can make it a better leaving group, similar to the role of ZnCl₂ in the Lucas Reagent. This ability to act as a "superacid" at pH values where proton concentration is low is a key feature of zinc's role in both chemical synthesis and biological catalysis. libretexts.org

Electron-Transfer Processes in Methylzinc Chloride Reactivity

While two-electron (polar) pathways are common for methylzinc chloride, its involvement in single-electron transfer (SET) processes has also been identified, leading to radical-based reaction mechanisms. The potential for an organometallic reagent to undergo SET is related to its oxidation potential.

Organozinc reagents can participate in radical addition and cross-coupling reactions. nih.gov These processes can be initiated by a transition metal catalyst or an oxidant. For example, in certain nickel-catalyzed radical/polar crossover reactions, an organozinc reagent is proposed to participate in a cycle that involves the generation of carbon-centered radicals. nih.gov

The mechanism can be generally described as:

Formation of a low-valent transition metal species.

Single-electron transfer from the metal to an alkyl halide, generating an alkyl radical.

The radical intermediate then reacts with other components in the mixture.

The organozinc reagent can enter the cycle to regenerate the active catalyst or participate in coupling with a radical intermediate.

The use of oxidants like silver salts or ferrocenium (B1229745) hexafluorophosphate (B91526) (Cp₂FePF₆) can also promote SET from organozinc compounds, leading to either homo-coupling or cross-coupling products, demonstrating that one-electron oxidation pathways are accessible for these reagents. acs.org

Solvent Effects on Structure, Speciation, and Reactivity

The solvent is not merely an inert medium for reactions involving methylzinc chloride; it is an active participant that profoundly influences the reagent's structure, aggregation state (speciation), and ultimately, its reactivity. researchgate.netnih.govresearchgate.net

Tetrahydrofuran (B95107) (THF) is the most common solvent for preparing and using methylzinc chloride. smolecule.com In THF, methylzinc chloride does not exist as a single, simple species but rather as a complex equilibrium of solvated monomers, dimers, and potentially other aggregates. researchgate.netresearchgate.netresearchgate.net Computational studies, validated by X-ray absorption spectroscopy, have provided significant insight into these solvation states. researchgate.netresearchgate.net

The zinc center, seeking to satisfy its coordination sphere, readily coordinates with the oxygen atoms of THF molecules. Ab initio molecular dynamics studies have shown that for MeZnCl in THF, various solvation states coexist and are energetically accessible at room temperature. researchgate.net A key species identified is a THF-solvated dimer of methylzinc chloride. researchgate.netresearchgate.net The dynamic exchange between different solvated structures is a defining characteristic.

Table 1: Predominant Species of Methylzinc Chloride in THF Solution
SpeciesDescriptionCoordination at ZincSignificance
MeZnCl(THF)Solvated MonomerTypically 3-coordinateConsidered a reactive species in equilibrium.
[MeZnCl(THF)]₂Solvated DimerBridging chlorides lead to 4-coordinate zinc centers.Often a major component in solution; acts as a reservoir for the active monomeric species. acs.orgresearchgate.netresearchgate.net
MeZnCl(THF)₂Disolvated Monomer4-coordinatePart of the solvation continuum, highlighting the dynamic nature of the solvent shell. researchgate.net

Computational studies on the closely related Grignard reagents have shown that solvent dynamics are crucial for bond cleavage and formation. Bond breaking tends to occur at the more heavily solvated metal center, while bond formation happens at the less solvated one. acs.org This dynamic exchange of the solvent shell helps to maintain a relatively flat free energy profile for the equilibria in solution, allowing for facile interconversion between different species. acs.org This principle is directly applicable to methylzinc chloride, where the flow of THF molecules dictates the accessibility of the reactive sites on the zinc reagent. researchgate.net The mechanistic origin of solvent effects can be subtle; for instance, polar aprotic solvents like DMSO can accelerate the initial oxidative addition of the organic halide to the zinc metal surface during reagent preparation, a different role than simply solvating the final product. nih.govresearchgate.net

Solvation States in Tetrahydrofuran (THF) Solutions

Ligand Effects on Reactivity and Selectivity

The reactivity and selectivity of methylzinc chloride can be dramatically altered by the addition of external ligands. acs.orgchemijournal.com These ligands coordinate to the zinc center, modifying its electronic and steric environment, which in turn influences the rate and outcome of the reaction. This is the cornerstone of asymmetric catalysis using organozinc reagents.

Rate Acceleration: Ligands can break up inactive aggregates (like dimers) to form more reactive monomeric species. For instance, the addition of lithium chloride is known to break down organozinc aggregates and form more reactive "ate" complexes (zincates), which can accelerate cross-coupling reactions. thieme-connect.deuni-muenchen.de

Enantio- and Diastereoselectivity: The use of chiral ligands is fundamental to achieving high levels of stereocontrol. In the addition of organozincs to aldehydes, chiral β-amino alcohols are highly effective ligands. acs.org The ligand and the zinc reagent form a well-defined chiral catalyst in situ. The reaction proceeds through a transition state where the substrate is oriented in a specific way relative to the chiral environment, leading to the preferential formation of one enantiomer of the product. thieme-connect.de

Modulating Reactivity: Ligands can tune the nucleophilicity of the methyl group. Stronger donor ligands increase the electron density on the zinc, making the attached methyl group more nucleophilic. Conversely, ligands can also provide steric bulk that directs the reaction to a specific site on a complex substrate. chemijournal.comresearchgate.net The electronic effect of the ligand plays a crucial role in catalytic performance. researchgate.net

Table 2: Examples of Ligands and Their Effects on Organozinc Reactivity
Ligand ClassExample LigandEffectTypical Reaction
β-Amino Alcohols(-)-DAIB (3-exo-(dimethylamino)isoborneol)Induces high enantioselectivity. acs.orgAsymmetric addition to aldehydes.
Diphosphinesdppf (1,1'-Bis(diphenylphosphino)ferrocene)Stabilizes transition metal catalyst, improves yield and selectivity.Nickel- or Palladium-catalyzed cross-coupling. researchgate.net
Inorganic SaltsLithium Chloride (LiCl)Breaks aggregates, forms highly reactive zincates. thieme-connect.deuni-muenchen.deNegishi cross-coupling.
DiaminesTMEDA (N,N,N',N'-tetramethylethylenediamine)Increases reactivity by forming monomeric complexes. uu.nlGeneral methylation reactions.

Influence of Ancillary Ligands on Reaction Kinetics

Ancillary ligands, which are ligands other than the reacting groups, play a pivotal role in tuning the reaction kinetics of processes involving methylzinc chloride. These ligands coordinate to the zinc center, altering its electronic and steric properties, which in turn affects the rate of key elementary steps in a reaction mechanism, such as transmetalation in cross-coupling cycles. The stability and reactivity of organozinc reagents, including methylzinc chloride, are markedly dependent on the structure of the reagent and the solvent used, both of which constitute the coordination sphere of the zinc. nih.govacs.org

The choice of ancillary ligand can have a dramatic effect on reaction rates. Research on zinc polysulfido complexes, for instance, has demonstrated that changing the ancillary ligand can significantly enhance the nucleophilicity of the reactive groups bound to zinc. In one study, a zinc polysulfido complex with a tridentate amine ligand, pentamethyldiethylenetriamine (PMDETA), was found to react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) over 100 times faster than the analogous complex with the bidentate ligand tetramethylethylenediamine (TMEDA). illinois.edu This substantial rate enhancement is attributed to the change in the coordination environment provided by the ancillary ligand, which increases the nucleophilicity of the sulfur ligands. illinois.edu While this study does not involve methylzinc chloride directly, it provides a clear and quantified example of the powerful kinetic influence of ancillary ligands in zinc chemistry, a principle that extends to the reactivity of the methyl group in methylzinc chloride.

In the context of cross-coupling reactions, such as the nickel-catalyzed homocoupling of aryl chlorides, ligands have a complex influence on the kinetics. Studies have shown that phosphine (B1218219) ligands are crucial for the catalytic cycle. nih.gov The concentration of the phosphine ligand relative to the zinc species can determine the dominant reaction pathway and even whether the catalysis proceeds or stalls. nih.gov Similarly, in iron-catalyzed Negishi and Kumada cross-coupling reactions, the electronic properties of mixed alkyl/aryl phosphine ligands have been shown to play an important role in the catalytic performance. researchgate.net These findings underscore that the kinetics of metal-catalyzed reactions involving organozinc reagents are not solely a function of the organozinc itself but are intricately tied to the nature of the ancillary ligands present in the system. The stability of alkylzinc reagents, which is a critical parameter for optimizing reaction yields, is also affected by the solvent system, with polar aprotic solvents often enhancing stability and subsequent reactivity in cross-coupling reactions. nih.govacs.org

Table 1: Effect of Ancillary Ligand on Reaction Rate in a Zinc Complex

Zinc ComplexAncillary LigandRelative Rate of Reaction with DMAD
ZnS₆(TMEDA)Tetramethylethylenediamine (TMEDA)1
ZnS₄(PMDETA)Pentamethyldiethylenetriamine (PMDETA)>100

This table is based on data from a study on zinc polysulfido complexes, illustrating the kinetic effect of ancillary ligands on the reactivity of ligands bound to zinc. illinois.edu

Role of Ligand Field Strength in Catalytic Pathways

Ligand Field Theory (LFT) is a fundamental concept in coordination chemistry, primarily used to describe the electronic structure and bonding in transition metal complexes. It explains how the interaction between a central metal ion and surrounding ligands splits the degeneracy of the metal's d-orbitals. solubilityofthings.comlibretexts.org The magnitude of this splitting (Δ) is determined by the ligand field strength, with strong-field ligands (e.g., CO, CN⁻) causing a large split and weak-field ligands (e.g., Cl⁻, H₂O) causing a small split. solubilityofthings.comchemijournal.com This splitting directly influences the activation energies and rates of catalytic reactions by modifying the electronic structure of the metal center. chemijournal.com Strong-field ligands often lead to more stable, low-spin complexes, which can lower the activation energy for certain catalytic steps, thereby increasing reaction rates. chemijournal.com

However, the application of traditional LFT to methylzinc chloride must be approached with nuance. Zinc(II) has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. Consequently, there are no empty or partially filled d-orbitals to participate in d-d electronic transitions, and the concept of d-orbital splitting as a primary determinant of reactivity is less relevant than for transition metals with unfilled d-orbitals.

Instead, the influence of ligands on the catalytic pathways of methylzinc chloride reactions is better understood in terms of Lewis acidity and the polarization of the Zn-C bond. Ancillary ligands modulate the Lewis acidity of the zinc center. Electron-donating ligands increase the electron density on the zinc, which can increase the nucleophilicity and reactivity of the methyl group. Conversely, the coordination of ligands can also stabilize the zinc complex. In catalytic cycles, such as the Negishi coupling, the role of methylzinc chloride is to transmetalate its methyl group to a palladium or nickel catalyst. The ease of this transmetalation step is influenced by the ligands on both the zinc and the transition metal catalyst. Ligands can facilitate the formation of the necessary intermediate complexes where the methyl group transfer occurs. acs.org

While not a direct consequence of d-orbital splitting, the "strength" of a ligand in the context of zinc chemistry relates to its ability to donate electrons and influence the polarity of the zinc-carbon bond. This modulation of the electronic environment is crucial for the efficiency of catalytic processes. For instance, in metal-ligand cooperation (MLC), the ligand is not a passive spectator but actively participates in bond activation. acs.org Zinc pincer complexes have demonstrated this principle, where the ligand framework assists in bond activation and catalytic hydrogenation, offering a new strategy for transformations mediated by main group metals like zinc. acs.org

Stereochemical Control in Methylzinc Chloride Mediated Reactions

Achieving stereochemical control is a paramount objective in modern organic synthesis, and methylzinc chloride can be a key participant in asymmetric transformations when used in conjunction with chiral molecules. The control of stereochemistry in these reactions typically relies on the introduction of a chiral element, which can be a chiral ancillary ligand, a chiral substrate, or a chiral catalyst. This chiral influence creates diastereomeric transition states with different energy levels, leading to the preferential formation of one stereoisomer over another.

A common strategy involves the use of chiral ligands that coordinate to the zinc atom, forming a chiral reagent in situ. This approach has been extensively used in the asymmetric addition of organozinc reagents to aldehydes and ketones. For example, chiral amino alcohols derived from natural products like camphor (B46023) or fenchone (B1672492) have been synthesized and used as pre-catalysts for the addition of diethylzinc (B1219324) to aldehydes, achieving high yields and excellent enantiomeric excesses (up to 96% ee). researchgate.net Although these examples use diethylzinc, the principle is directly applicable to methylzinc chloride, where the chiral ligand creates a specific three-dimensional environment that dictates the face-selective attack of the methyl nucleophile on the prochiral carbonyl group.

Another method for stereocontrol is substrate-directed reactions, where a chiral center already present in the substrate directs the incoming reagent to a specific face of the molecule. This is evident in the diastereoselective cyclopropanation of chiral allylic and homoallylic alcohols using halomethylzinc reagents. unl.pt The hydroxyl group of the alcohol coordinates to the zinc reagent, delivering the methylene (B1212753) group to the double bond from the same face, resulting in high diastereoselectivity. unl.pt This directed mechanism has been used to install angular methyl groups in complex steroid-like molecules with high precision. unl.pt

Furthermore, chiral non-racemic C₂-symmetric 2,2'-bipyridines have been synthesized and used as ligands in asymmetric catalysis. In one instance, a chiral pyridyl alcohol was coupled with 2-pyridylzinc chloride in the presence of a palladium catalyst to generate a C₁-symmetric bipyridine ligand, demonstrating the integration of organozinc reagents in the synthesis of chiral auxiliaries themselves. diva-portal.org The development of modular chiral ligands allows for systematic tuning of steric and electronic properties to optimize enantioselectivity in reactions such as the palladium-catalyzed allylic alkylation. diva-portal.orgmdpi.com

Table 2: Examples of Stereocontrol in Organozinc Reactions

Reaction TypeOrganozinc ReagentChiral InfluenceOutcomeReference
Addition to AldehydesDiethylzincChiral Aminoalcohol LigandHigh Enantiomeric Excess (up to 96% ee) researchgate.net
CyclopropanationHalomethylzinc ReagentsChiral Allylic Alcohol (Substrate)High Diastereoselectivity unl.pt
Ligand Synthesis2-Pyridylzinc ChlorideChiral Pyridyl AlcoholSynthesis of Chiral C₁-Symmetric Bipyridine diva-portal.org

Applications of Methylzinc Chloride in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

Cross-coupling reactions are a class of reactions in which two different organic fragments are joined together with the aid of a transition metal catalyst. nih.gov Methylzinc chloride is a prominent reagent in this field, primarily utilized in the Negishi coupling.

The Negishi coupling, first reported by Ei-ichi Negishi, involves the reaction of an organozinc compound with an organic halide or triflate catalyzed by a nickel or palladium complex. wikipedia.orgnih.gov This reaction is highly valued for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Methylzinc chloride serves as a compact and efficient source of a methyl group in these transformations. The general scheme involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the methylated product and regenerate the catalyst. wikipedia.org

Cross-Coupling Reactions

Negishi Coupling with Various Electrophiles (e.g., Organic Halides, Aryl Fluorides)
Palladium-Catalyzed Negishi Coupling

Palladium catalysts are frequently employed for Negishi couplings due to their high efficiency and broad functional group tolerance. wikipedia.org Methylzinc chloride readily couples with a wide array of electrophiles, including aryl, vinyl, and allyl halides, as well as triflates, under palladium catalysis. wikipedia.org The choice of palladium source and, critically, the supporting ligand can significantly influence the reaction's outcome, affecting reaction rates and yields. scispace.com For instance, palladium complexes with phosphine (B1218219) ligands are commonly used to facilitate the catalytic cycle. scispace.com

Research has demonstrated the successful palladium-catalyzed cross-coupling of bis[(pinacolato)boryl]methylzinc halides with various aryl (pseudo)halides. uni-muenchen.deresearchgate.netacs.org This method produces benzylic 1,1-diboronate esters, which are valuable synthetic intermediates, showcasing the reaction's compatibility with sensitive functional groups. uni-muenchen.deresearchgate.netacs.org

ElectrophileCatalyst/LigandSolventYield (%)Ref
Aryl IodidePdCl₂(CH₃CN)₂ / π-Acceptor Ligand-High scispace.com
Aryl BromidePd(OAc)₂ / CPhos-High scispace.com
2-Bromo-5-stannylpyridinePd(PPh₃)₄Ambient Temp.High scispace.com
Aryl (Pseudo)halidePalladium Catalyst-- uni-muenchen.de

Table 1: Examples of Palladium-Catalyzed Negishi Couplings with Methylzinc Reagents. This interactive table summarizes various palladium-catalyzed Negishi coupling reactions involving methyl- or alkylzinc reagents with different electrophiles.

Nickel-Catalyzed Negishi Coupling

While palladium catalysts are widely used, nickel-based systems offer a cost-effective and highly reactive alternative. wikipedia.org Nickel catalysts are particularly effective for activating less reactive but more abundant electrophiles, such as aryl chlorides and aryl fluorides. wikipedia.orgunife.itthieme-connect.com The use of methylzinc chloride in nickel-catalyzed Negishi couplings has been specifically noted for the cross-coupling with aryl fluorides and amino-heteroaryl chlorides. wikipedia.orgunife.itthieme-connect.comresearchgate.netuh.edu The ability to use aryl fluorides, which possess the strongest carbon-halogen bond, highlights the high reactivity of nickel catalytic systems.

ElectrophileCatalyst SystemApplicationRef
Amino-heteroaryl chloridesNickel CatalystOne-pot Negishi coupling unife.itthieme-connect.comresearchgate.net
Aryl fluoridesNickel CatalystCross-coupling with C-F bonds unife.itthieme-connect.comresearchgate.net
Aryl ChloridesNiCl₂/PPh₃Selective aryl transfer nih.gov

Table 2: Applications of Nickel-Catalyzed Negishi Couplings with Methylzinc Chloride. This interactive table highlights specific applications of nickel catalysis in the Negishi coupling of methylzinc chloride with challenging electrophiles.

Regioselectivity and Chemoselectivity in Negishi Reactions

A significant advantage of the Negishi coupling is the high degree of selectivity that can be achieved.

Regioselectivity refers to the preferential reaction at one specific site in a molecule with multiple potential reactive centers. researchgate.net In the context of Negishi coupling, if a substrate contains more than one halide, the reaction can often be directed to the more reactive position. For instance, the reactivity order for halides in palladium-catalyzed couplings is generally I > Br > Cl. wikipedia.org This allows for the selective methylation of a di-halogenated aromatic ring at the most labile position, leaving the other halide intact for subsequent transformations. nih.gov For example, a highly chemoselective Negishi cross-coupling between an alkylzinc reagent and 2-bromo-5-(tri-n-butylstannyl)pyridine occurs selectively at the 2-position, leaving the stannyl (B1234572) group untouched for a potential subsequent Stille coupling. scispace.com

Chemoselectivity is the ability to react with one functional group in the presence of others. Organozinc reagents like methylzinc chloride are known for their excellent functional group tolerance. nih.govorganic-chemistry.org Unlike more reactive organometallic compounds, they are compatible with esters, nitriles, amides, and ketones. nih.gov This allows for the construction of highly functionalized molecules without the need for extensive protecting group strategies. nih.gov Palladium-catalyzed chemoselective Negishi cross-couplings have been developed that are compatible with a wide variety of functional groups, enabling late-stage functionalization of complex molecules like pharmaceuticals. uni-muenchen.deresearchgate.net

The Kumada-Corriu coupling, first reported in 1972, is a landmark transition metal-catalyzed cross-coupling reaction. scispace.com The defining characteristic of this reaction is the use of an organomagnesium reagent (Grignard reagent) as the nucleophilic partner, which couples with an organic halide in the presence of a nickel or palladium catalyst. researchgate.net

Therefore, methylzinc chloride is not the organometallic reagent used in the Kumada-Corriu reaction. The analogous transformation that specifically employs organozinc reagents, such as methylzinc chloride, is the Negishi coupling. researchgate.netuh.edu This distinction is fundamental in cross-coupling chemistry, as the choice of the organometallic component (e.g., organomagnesium vs. organozinc) defines the named reaction and influences its reactivity, scope, and functional group compatibility. uh.edu An advantage of the Kumada coupling is the direct use of Grignard reagents, which avoids the separate step of transmetalation to an organozinc compound that is required for a Negishi coupling.

Cross-Coupling with Unsaturated Systems (e.g., α-Oxy-vinylsulfones)

Nucleophilic Methylation Reactions

Beyond cross-coupling, methylzinc chloride serves as a nucleophilic methylating agent, capable of adding a methyl group to various electrophilic centers. Its moderate reactivity allows for selective transformations in the presence of multiple functional groups.

Methylzinc chloride readily adds to sp²-hybridized carbon centers, most notably carbonyl groups in aldehydes and ketones, to form secondary and tertiary alcohols, respectively. This reaction is a fundamental transformation in organic synthesis. The moderate reactivity of methylzinc chloride, as compared to more reactive organolithium or Grignard reagents, often allows for higher chemoselectivity when other functional groups are present in the substrate.

The addition to sp³ carbon centers is less common but can be achieved in specific contexts, such as the ring-opening of strained rings like epoxides or in substitution reactions with suitable leaving groups. For example, the reaction of methylzinc chloride with alkyl iodides can be facilitated by a palladium catalyst in a Negishi-type coupling. nih.gov

Methylzinc chloride can also be used to methylate heteroatoms such as nitrogen, oxygen, and sulfur, although this application is less frequent than its use in C-C bond formation.

Nitrogen Methylation: The methylation of amines and related nitrogen-containing compounds can be achieved with methylzinc chloride, often requiring activation of the N-H bond or the use of a suitable leaving group on the nitrogen atom. For example, the arylation of pyrrole (B145914) anions with aryl halides can be achieved via the corresponding (pyrrolyl)zinc chloride, demonstrating the reactivity of N-zincated intermediates. nih.gov A similar principle can apply to methylation.

Oxygen Methylation: The direct methylation of alcohols (O-H bonds) with methylzinc chloride is not a typical reaction due to the low acidity of the alcohol proton. However, O-methylation can be achieved in the context of cross-coupling reactions. For instance, the coupling of aryl ethers, where the oxygen is part of a leaving group, can lead to the formation of new C-O bonds, though this is more related to the cleavage of an ether rather than direct methylation of an alcohol. chemistryviews.org

Sulfur Methylation: Similar to oxygen, the direct methylation of thiols (S-H bonds) with methylzinc chloride is not a standard procedure. However, methylzinc chloride can react with sulfur-containing electrophiles. For instance, the reaction with sulfonyl chlorides can lead to the formation of methyl sulfones.

Directed Methylation for Complex Molecule Construction

The precise installation of a methyl group is a critical transformation in the synthesis of fine chemicals and pharmaceuticals. Methylzinc chloride, particularly in transition-metal-catalyzed cross-coupling reactions, serves as an effective methyl source for the directed functionalization of complex molecules. researchgate.netresearchgate.net This regioselectivity is often achieved through the use of directing groups present on the substrate, which guide the catalyst to a specific C-H or C-X bond. researchgate.net

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of this strategy. numberanalytics.comwikipedia.org It allows for the formation of C(sp²)-C(sp³) bonds under mild conditions with high efficiency. numberanalytics.comwikipedia.org For instance, in the total synthesis of the marine-derived anticancer agent Trabectedin, a key step involved the introduction of a methyl group onto an aromatic ring via a Pd-catalyzed Negishi coupling of an aryl iodide intermediate with methylzinc chloride, proceeding in a high yield of 97%.

Research has also demonstrated that moieties such as pyridyl, amide, and imine functionalities can act as effective ortho-directing groups, guiding the methylation of aromatic substrates with methyl zinc halides. researchgate.netresearchgate.net This approach enables the functionalization of specific C-H bonds, which is an atom-economical strategy for molecular construction. researchgate.net Furthermore, the development of robust catalyst systems, such as those based on N-heterocyclic carbene (NHC) ligands, has expanded the scope of Negishi couplings to include less reactive aryl chlorides and complex, sterically hindered substrates. researchgate.net

Carbometalation Reactions

Carbometalation, the addition of a carbon-metal bond across a carbon-carbon or carbon-heteroatom multiple bond, is a powerful method for carbon-carbon bond formation. nih.gov While organozinc reagents are used in these transformations, their direct, uncatalyzed addition to simple, unactivated alkenes is generally challenging due to their moderate reactivity. researchgate.netbeilstein-journals.org Consequently, these reactions often require either activated substrates, such as strained alkenes or alkynes bearing a directing group, or the use of a transition metal catalyst. beilstein-journals.orgacs.org

The carbometalation of alkynes is more common than that of alkenes for organozinc reagents. Copper(I) salts are frequently used to catalyze the addition of organozinc reagents to alkynes. beilstein-journals.orguni-muenchen.de For example, the copper-catalyzed carbozincation of alkynyl sulfoximines proceeds efficiently with a variety of organozinc reagents, including those prepared from the corresponding alkyl iodide and zinc dust. beilstein-journals.org The sulfoximine (B86345) group acts as a directing and activating moiety, facilitating the regio- and stereoselective addition. The resulting vinylic zinc species are configurationally stable and can be trapped with various electrophiles, allowing for the synthesis of highly substituted alkenes. beilstein-journals.orguni-muenchen.de Similarly, propargylic alcohols can direct the addition of organomagnesium reagents in the presence of a catalyst, a principle that extends to carbozincation. beilstein-journals.org

The addition of methylzinc chloride to carbon-heteroatom multiple bonds, such as nitriles (C≡N) and imines (C=N), represents another facet of carbometalation. The reaction with nitriles is particularly noteworthy. While Grignard reagents often require harsh conditions like reflux to react with less reactive aromatic nitriles, the process can be significantly improved by using zinc(II)ates, which can be generated in situ from a Grignard reagent and a catalytic amount of zinc chloride (ZnCl₂). nih.govrsc.org This ZnCl₂-catalyzed process facilitates the addition to the nitrile, which, upon hydrolysis, yields the corresponding ketone in good yields under mild conditions. nih.govrsc.org This transformation showcases the insertion of an organic group from the organometallic reagent into the C≡N triple bond, forming a metallated imine intermediate that is subsequently hydrolyzed. nih.gov Similarly, zinc carbenoids have been shown to insert into nitrogen-heteroatom single bonds in 1,2-azoles, demonstrating the utility of zinc reagents in skeletal editing and ring expansion of heterocyclic systems. nih.gov

Insertion into Carbon-Carbon Double Bonds

Additions to Carbonyl and Imine Systems

The nucleophilic addition of organometallic reagents to carbonyls and imines is a fundamental C-C bond-forming reaction. Methylzinc chloride offers a milder alternative to organolithium and Grignard reagents, allowing for high chemoselectivity and tolerance of sensitive functional groups like esters and nitriles. researchgate.net

Methylzinc chloride, and organozinc reagents in general, add to aldehydes and ketones to produce secondary and tertiary alcohols, respectively. researchgate.net Due to the lower polarity of the Zn-C bond compared to Li-C or Mg-C bonds, the background reaction is slower, which is particularly advantageous for developing catalytic, enantioselective processes. thieme-connect.de The reactivity of organozinc reagents can be significantly enhanced by the addition of Lewis acids, with magnesium chloride (MgCl₂) being a particularly effective and inexpensive additive. organic-chemistry.org The presence of stoichiometric MgCl₂ promotes the smooth addition of functionalized diaryl- and heteroarylzinc reagents to a variety of aldehydes and ketones at ambient temperature, often in high yields. organic-chemistry.org This methodology avoids the need for polar cosolvents or transition metal catalysts and is scalable. organic-chemistry.org Furthermore, the use of chiral amino alcohols as ligands can induce high enantioselectivity in the addition of dialkylzincs to aldehydes, although reactions with dimethylzinc (B1204448) may require longer reaction times. thieme-connect.deacs.org

The addition of organometallic reagents to the C=N bond of imines and their derivatives is a primary route for the synthesis of amines. The diastereoselective addition to chiral imines or iminium ions allows for the synthesis of enantiomerically enriched amine products. combichemistry.com While the addition of highly reactive organolithium reagents is common, organozinc reagents provide a milder path. kcl.ac.uk The reaction often benefits from activation of the imine. For example, the addition of triorganozincates to aliphatic aldimines can be facilitated by the presence of a Lewis acid like boron trifluoride. However, imines containing a coordinating group, such as those derived from 2-pyridinecarboxaldehyde, may not require external activation. The use of chiral auxiliaries on the imine nitrogen, such as N-sulfinyl or N-phosphonyl groups, has proven effective for directing the stereoselective addition of various nucleophiles, a principle applicable to organozinc additions for the synthesis of chiral propargylamines and other amine structures. kcl.ac.uk

Conjugate Addition Reactions to Enones

The conjugate addition, or Michael reaction, of organometallic reagents to α,β-unsaturated carbonyl compounds (enones) is a cornerstone of carbon-carbon bond formation. Organozinc reagents, including methylzinc chloride, participate in these 1,4-addition reactions, often with the assistance of a catalyst. While direct uncatalyzed additions are possible, they can be highly dependent on the reaction conditions. For instance, studies have shown that the choice of solvent is critical; the coordinating ability of dimethoxyethane (DME) can stabilize the transition state involving two organozinc units, enabling quantitative reactions that are sluggish in other solvents like tetrahydrofuran (B95107) (THF). rsc.org

More commonly, copper salts are employed to catalyze the conjugate addition of organozinc reagents. This process involves the in-situ formation of a more reactive organocuprate species via transmetalation from zinc to copper. This strategy broadens the scope and efficiency of the reaction.

A significant advancement in this area is the development of stereoselective methods. The use of chiral ligands, such as those based on phosphoramidites, allows for the highly enantioselective 1,4-addition of organozinc reagents to enones. nih.gov The resulting zinc enolate is a versatile intermediate that can be trapped by various electrophiles, including acylating agents. However, controlling the regioselectivity of this trapping step (C- vs. O-acylation) can be challenging and may require further activation of the methylzinc enolate. nih.gov This multicomponent approach provides a powerful pathway to complex, enantioenriched β-dicarbonyl compounds. nih.gov

Table 1: Examples of Conjugate Addition Reactions Involving Organozinc Reagents
Enone SubstrateZinc ReagentCatalyst/ConditionsKey FindingReference
Cyclic & Acyclic EnonesAlkyl/Aryl Zinc HalidesUncatalyzed, DME solventDME is crucial for promoting the uncatalyzed reaction by stabilizing a dimeric organozinc transition state. rsc.org
ChalconeDimethylzincCu(I)/Chiral Phosphoramidite LigandDemonstrates a highly general and reliable method for stereoselective 1,4-addition. nih.gov
Cyclohex-2-enoneMethylzinc Reagent (generated in situ)Cu(I) catalyst, subsequent acylation with Acetyl ChlorideDirect trapping of the intermediate methylzinc enolate can be inefficient, leading to mixtures of C- and O-acylated products. nih.gov
Stereoselective Nucleophilic Additions

Methylzinc reagents are widely used for the nucleophilic methylation of carbonyl compounds. Due to the relatively low reactivity of reagents like dimethylzinc compared to organolithium or Grignard counterparts, background reactions are slower, which permits the use of catalytic amounts of chiral ligands to achieve high stereoselectivity. thieme-connect.de

In a typical catalytic cycle for the enantioselective addition to an aldehyde, a chiral amino alcohol reacts with the methylzinc species to form a methylzinc amino alcoholate catalyst. This catalyst can exist as a dimer. The aldehyde's carbonyl oxygen coordinates to the Lewis acidic zinc center of the catalyst, which increases the electrophilicity of the carbonyl carbon. Simultaneously, the dialkylzinc reagent binds to the Lewis basic oxygen of the catalyst, enhancing the nucleophilicity of the methyl group that is subsequently transferred to the aldehyde in an enantioselective manner. thieme-connect.de While much of the foundational work has been done with diethylzinc (B1219324), the principles extend to methylzinc systems, which are also effective for these transformations. thieme-connect.de

The utility of these reactions is further enhanced in multicomponent sequences. For example, a stereoselective conjugate addition can be followed by a zinc-catalyzed, diastereoselective 1,2-addition of an alkyllithium reagent to the resulting β-dicarbonyl product. The success of this sequence relies on the in-situ formation of weakly basic lithium triorganozincate species, which efficiently add to ketones. nih.gov

Table 2: Stereoselective Nucleophilic Additions Using Zinc Reagents
SubstrateReagentCatalyst/LigandProduct TypeKey FeatureReference
AldehydesDimethylzincChiral Amino Alcohols (e.g., 2 mol%)Secondary AlcoholsCatalytic cycle involves a methylzinc amino alcoholate that enables enantioselective methyl transfer. thieme-connect.de
Ketones with α- or β-donor groupsMethyltitanium Trichloride (from TiCl4 and Me2Zn)None (Chelation control)Tertiary AlcoholsDemonstrates "chele" selectivity, where internal donor groups coordinate to the metal and direct the reaction. thieme-connect.de
β-DiketonesMethyllithium (B1224462) / ZnCl2 (10 mol%)Zinc-catalyzedTertiary AlcoholsHighly efficient 1,2-addition via in-situ formation of a triorganozincate, superior to using MeLi alone. nih.gov

Cyclopropanation Reactions Utilizing Organozinc Species

Cyclopropanation of alkenes using organozinc species is most famously exemplified by the Simmons-Smith reaction. This reaction utilizes diiodomethane (B129776) and a zinc-copper couple to generate an organozinc carbenoid, (iodomethyl)zinc iodide (IZnCH₂I), which is the active cyclopropanating agent. wiley-vch.dewikipedia.org The reaction is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane (B1198618) product. wiley-vch.de

A key feature of the Simmons-Smith reaction is the directing effect of proximal oxygen-containing functional groups, such as hydroxyls in allylic alcohols. The hydroxyl group coordinates to the Lewis acidic zinc center of the reagent, delivering the methylene (B1212753) group to the syn face of the double bond with high diastereoselectivity. wiley-vch.deorganic-chemistry.org This substrate-controlled approach is a powerful tool for introducing cyclopropane rings with predictable stereochemistry. While the classic method uses a Zn-Cu couple, variations using diethylzinc and diiodomethane (the Furukawa reagent) are also common. unl.pt

Table 3: Diastereoselective Cyclopropanation of Allylic Alcohols
Alkene SubstrateReagentStereochemical OutcomeControlling FactorReference
Cyclic Allylic Alcohols (5, 6, 7-membered rings)Zn-Cu, CH₂I₂High syn:anti ratioHydroxyl group directs the reagent to the same face of the alkene. wiley-vch.de
Acyclic (Z)-Allylic AlcoholsZn-Cu, CH₂I₂Very high syn selectivity (>200:1)Chelation control in a favored conformation minimizes allylic strain. unl.pt
Acyclic (E)-Allylic AlcoholsZn-Cu, CH₂I₂Modest syn selectivity (<2:1)Less effective chelation control compared to the (Z)-isomer. unl.pt

Catalytic Roles of Methylzinc Chloride and Related Organozinc Complexes

Beyond serving as stoichiometric reagents, zinc compounds are effective catalysts for a variety of organic transformations. The low cost, low toxicity, and earth abundance of zinc make it an attractive alternative to precious metal catalysts. researchgate.net Zinc's catalytic activity stems from its Lewis acidity and its ability to form well-defined and reactive organometallic intermediates.

Zinc-Mediated C-C Bond Forming Catalysis

Methylzinc chloride is a key reagent in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. sigmaaldrich.comscientificlabs.com In this reaction, an organozinc compound transmetalates its organic group to a palladium or nickel catalyst, which then undergoes reductive elimination with an organic halide to form a new C-C bond. nih.gov Methylzinc chloride is used in nickel-catalyzed Negishi couplings with substrates like amino-heteroaryl chlorides and aryl fluorides. sigmaaldrich.comscientificlabs.com

Zinc itself can act as a mediator or co-catalyst in various C-C bond-forming reactions. For example, zinc powder is used as a reductant to drive nickel-catalyzed cross-electrophile couplings between aryl and alkyl halides. organic-chemistry.org Furthermore, zinc-based metal-organic frameworks (MOFs) have been developed as heterogeneous catalysts for reactions like the Knoevenagel condensation, demonstrating the versatility of zinc in different catalytic formats. rsc.org

Zinc Catalysis in Hydroamination Reactions

Hydroamination, the addition of an N-H bond across an unsaturated C-C bond, is a highly atom-economical method for synthesizing amines. Zinc-based catalysts have emerged as effective promoters of this transformation. Simple zinc salts, such as zinc triflate (Zn(OTf)₂), can catalyze the hydroamination-hydrogenation of alkynes to yield amines and are also effective for the hydrogenation of imines. rsc.orgnih.gov

More complex organozinc complexes have also shown high catalytic activity. For instance, a [N-isopropyl-2-(isopropylamino)troponiminato]methylzinc complex, activated by a Brønsted acid, was among the first to catalyze alkene cyclohydroamination. researchgate.net Heterogeneous systems, including Zn-Co double metal cyanides and zinc-based MOFs, have been developed as highly active and recyclable catalysts for inter- and intramolecular hydroaminations. researchgate.netnih.gov Even unique bimetallic compounds like decamethyldizincocene have been successfully employed as catalysts for these reactions under mild conditions. rsc.org These zinc-catalyzed systems are often clean, requiring no additional ligands or additives. nih.gov

Metal-Ligand Cooperation in Zinc Catalysis

A modern approach in catalysis involves metal-ligand cooperation (MLC), where the ligand is not merely a spectator but actively participates in bond activation. This concept has been successfully applied to zinc catalysis, particularly with pincer-type ligands. exlibrisgroup.comacs.org In these systems, the ligand can undergo reversible aromatization and dearomatization to facilitate substrate activation and product release. nih.gov

For example, a zinc complex with a PNP (Phosphine-Amine-Phosphine) pincer ligand can perform the base-free catalytic hydrogenation of imines and ketones. acs.orgnih.gov The catalytic cycle involves the heterolytic cleavage of H₂ across the zinc center and the ligand. The hemilability of the pincer arms plays a crucial role in this process, allowing the ligand to act as a proton shuttle. exlibrisgroup.comacs.org This mode of activation, where the ligand actively participates in bond breaking and forming, allows a "redox-innocent" main group metal like zinc to mediate transformations typically reserved for transition metals, offering new strategies for sustainable catalysis. acs.orgnih.gov

Optimization of Catalytic Efficiency through Ligand Design

The catalytic activity and selectivity of transition metal complexes used in conjunction with methylzinc chloride are profoundly influenced by the ancillary ligands coordinated to the metal center. Ligand design has emerged as a cornerstone strategy for optimizing the efficiency of these catalytic systems. By systematically modifying the steric and electronic properties of ligands, chemists can fine-tune the reactivity of the catalyst, leading to improved yields, enhanced selectivity, and broader substrate scope in reactions involving methylzinc chloride. numberanalytics.comscholaris.ca

The fundamental role of a ligand is to modulate the electronic environment and the steric accessibility of the metal catalyst. numberanalytics.com Electron-donating ligands can increase the electron density on the metal center, which can facilitate key steps like oxidative addition in cross-coupling cycles. Conversely, electron-withdrawing ligands can make the metal more electrophilic. Steric bulk is another critical design element, used to control the coordination number of the metal, influence the rate and selectivity of reductive elimination, and prevent catalyst deactivation pathways. scholaris.ca

A key concept in organozinc chemistry is "ligand acceleration," where the addition of a suitable ligand enhances the reaction rate. uctm.edu For organozinc compounds, complexation with a ligand can alter the geometry and lengthen the zinc-carbon bond, thereby increasing the nucleophilicity of the methyl group and accelerating its transfer. uctm.edu

Ligand Effects in Negishi Cross-Coupling Reactions

In palladium- or nickel-catalyzed Negishi cross-coupling reactions, ligands are crucial for stabilizing the active catalytic species and facilitating the catalytic cycle. rsc.orgwikipedia.org The choice of ligand can dramatically affect the outcome, particularly in challenging couplings. For instance, the use of N-heterocyclic carbene (NHC) ligands has significantly improved the efficiency and selectivity of cross-coupling reactions. numberanalytics.com

Research by Organ and co-workers has shown that palladium pre-catalysts bearing highly hindered NHC ligands, such as IPent (1,3-bis(2,6-di(3-pentyl)phenyl)imidazol-2-ylidene), are exceptionally active for the Negishi coupling of secondary alkylzinc halides with aryl halides. researchgate.net The significant steric bulk of the IPent ligand effectively suppresses β-hydride elimination, a common side reaction that leads to isomeric by-products. researchgate.net While these studies often use larger alkylzinc reagents, the principles are directly applicable to methylzinc chloride, where other decomposition or side pathways can be mitigated through appropriate ligand choice.

Furthermore, the stereochemical outcome of Negishi couplings involving alkenyl halides has been found to be highly dependent on the ligand used. nih.gov Standard phosphine ligands can sometimes lead to an erosion of stereochemistry. However, the addition of a chelating diamine ligand, N,N,N',N'-tetramethylethylenediamine (TMEDA), was found to preserve the olefin geometry almost completely, highlighting the profound impact of additives on the catalytic system. nih.gov

The following table illustrates the impact of an additive ligand on the stereoselectivity and yield of a Negishi cross-coupling reaction, demonstrating the principle of ligand-based optimization.

Table 1: Effect of TMEDA Ligand on a Negishi Cross-Coupling Reaction nih.govReaction of (Z)-1-iodo-2-phenylethene with diethylzinc catalyzed by PdCl₂(PPh₃)₂.

Entry Additive (equiv.) Time (h) Yield (%) Product Ratio (Z:E)
1 None 2.5 86 88:12
2 TMEDA (1.1) 3 91 >99:1

This data clearly shows that the introduction of the TMEDA ligand dramatically improves the stereoretention of the reaction, affording the desired Z-isomer in near-perfect selectivity and with a slightly improved yield. nih.gov

Ligand Design for Enantioselective Additions

Another area where ligand design is paramount is in the enantioselective addition of organozinc reagents to carbonyl compounds. While often performed with dialkylzincs, the principles are foundational to the use of methylzinc reagents in asymmetric synthesis. The pioneering work of Noyori demonstrated that chiral β-amino alcohols can act as highly effective pre-catalysts for the addition of dialkylzincs to aldehydes. uctm.eduthieme-connect.de

In this process, the chiral ligand reacts with the organozinc reagent to form a chiral methylzinc amino alcoholate in situ. This complex then acts as the true catalyst, coordinating both the aldehyde and another molecule of the organozinc reagent, organizing them within a chiral environment to facilitate a highly enantioselective methyl transfer. thieme-connect.de One of the most successful ligands for this transformation is (-)-3-exo-(dimethylamino)isoborneol (DAIB). uctm.eduthieme-connect.de

The effectiveness of different chiral ligands in promoting the enantioselective methylation of benzaldehyde (B42025) is summarized in the table below.

Table 2: Performance of Chiral Ligands in the Enantioselective Methylation of Benzaldehyde with Dimethylzinc thieme-connect.deData compiled from various studies on the catalytic asymmetric addition of dimethylzinc to benzaldehyde.

Chiral Ligand Pre-catalyst Reaction Time (h) Yield (%) Enantiomeric Excess (ee %)
(-)-DAIB 70 59 91
Morpholino-substituted isoborneol 18 88 95
Tridentate pyridyl alcohol 4 93 92
Fenchone-based pyridyl terpenol - 99 95

The data illustrates how modifying the ligand structure can significantly impact reaction time, yield, and enantioselectivity. thieme-connect.de For example, the development of tridentate and terpenol-based ligands has led to catalysts that achieve high enantioselectivity in much shorter reaction times compared to the original DAIB system. thieme-connect.de

In a specific application involving methylzinc chloride, Fukuyama and co-workers utilized a Pd-catalyzed Negishi coupling to introduce a key methyl group in their total synthesis of Trabectedin. The reaction of an advanced iodide intermediate with methylzinc chloride proceeded in a high yield of 97%, demonstrating the efficiency of the catalytic system, which relies on a phosphine-ligated palladium catalyst to achieve the desired transformation. mdpi.com

Structural Elucidation and Spectroscopic Characterization in Methylzinc Chloride Research

Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. This technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern to calculate the electron density map of the molecule, which in turn reveals atomic positions, bond lengths, and bond angles.

While X-ray crystallography has been extensively used to characterize a wide array of organozinc compounds, obtaining a crystal structure of simple, unsolvated methylzinc chloride is challenging due to its high reactivity and tendency to exist as an amorphous solid or in complex equilibria. uu.nlrsc.org Organozinc halides like methylzinc chloride typically crystallize as coordination complexes with solvent molecules (e.g., tetrahydrofuran (B95107), THF) or other ligands, or as halide-bridged aggregates. researchgate.net For instance, ethylzinc (B8376479) chloride and bromide are known to exist as tetrameric cubane-type structures in non-coordinating solvents, while the sterically demanding (PhMe₂Si)₃CZnCl exists as a dimer with bridging chlorine atoms in the solid state. researchgate.net

The structural determination of a methylzinc chloride complex would involve growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data, often at low temperatures to minimize thermal motion. osti.gov Analysis of these data would reveal the coordination number and geometry of the zinc center, the Zn-C and Zn-Cl bond lengths, and the nature of any interactions with solvent molecules or bridging halides. Such data are invaluable for correlating solid-state structure with solution-state behavior. uu.nlresearchgate.net

Solution-State Characterization Techniques

The structure and nature of methylzinc chloride in solution are often more relevant to its synthetic applications. Various spectroscopic methods are employed to probe its properties in different solvent environments.

NMR spectroscopy is a powerful tool for investigating the structure of molecules in solution.

¹H NMR Spectroscopy : Proton NMR provides information about the hydrogen atoms in a molecule. For a 0.35 molar solution of methylzinc chloride in tetrahydrofuran (THF), the methyl protons (CH₃) appear as a sharp singlet at a chemical shift (δ) of -0.82 ppm. uu.nl The upfield shift is characteristic of a methyl group attached to a metal. The addition of a strongly coordinating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) causes this signal to shift further upfield to -0.97 ppm, indicating a change in the electronic environment of the zinc center due to ligand coordination. uu.nl

¹³C NMR Spectroscopy : Carbon-13 NMR is used to probe the carbon skeleton of a molecule. savemyexams.comceitec.czcompoundchem.com Due to the low natural abundance of the ¹³C isotope (1.1%), these experiments can be less sensitive than ¹H NMR. ceitec.cz However, they provide direct information about the carbon atom of the methyl group bonded to zinc. In studies of ¹³C-labeled methylzinc reagents, ¹³C NMR has been used to determine the number of chemically equivalent methyl groups attached to the metal center, providing insight into aggregation and ligand exchange dynamics. rsc.org The chemical shift of the methyl carbon in methylzinc chloride is expected to be in the alkyl region, significantly influenced by the electropositive zinc atom. spectrabase.com

¹⁹F NMR and ³¹P NMR Spectroscopy : While not directly applicable to methylzinc chloride itself, ¹⁹F and ³¹P NMR are invaluable for studying complexes of methylzinc chloride that contain fluoride (B91410) or phosphorus atoms, respectively, often found in ancillary ligands. mathnet.runih.govresearchgate.netacs.org For example, the reaction of organozinc compounds with fluorinated or phosphorus-containing ligands can be monitored by these techniques. sciforum.netresearchgate.netacs.orgbeilstein-journals.org The coordination of a phosphine (B1218219) ligand to the zinc center would result in a significant change in the ³¹P chemical shift compared to the free ligand, known as the coordination chemical shift, which can provide information on the nature and strength of the Zn-P bond. researchgate.netacs.org

Table 1: Representative NMR Data for Methylzinc Chloride and Related Species
NucleusCompound/SystemChemical Shift (δ, ppm)SolventNotesReference
¹HCH₃ZnCl-0.82THFSharp singlet for the methyl group. uu.nl
¹HCH₃ZnCl + TMEDA-0.97THFUpfield shift upon addition of coordinating ligand. uu.nl
³¹PPPh₃-5.45CDCl₃Chemical shift of free triphenylphosphine (B44618) ligand. researchgate.net
³¹P[Zn(PPh₃)₂Et₂]Disappearance of free ligand signalCDCl₃Formation of the zinc-phosphine complex observed upon addition of excess diethylzinc (B1219324). researchgate.net

Diffusion Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a solution based on their translational diffusion coefficients, which are related to their size and shape. ceitec.cznih.gov This method, often called "NMR chromatography," is particularly useful for studying mixtures and determining the aggregation state (nuclearity) of organometallic compounds in solution. nih.govuni-muenchen.de

By measuring the diffusion coefficient (D) of methylzinc chloride in a given solvent and comparing it to internal standards of known molecular weight, one can estimate its effective hydrodynamic radius. nih.govacs.orgresearchgate.net This allows researchers to determine whether methylzinc chloride exists predominantly as a monomer, a dimer, or a higher-order aggregate. Such studies are crucial because the aggregation state often dictates the reagent's reactivity. For example, a DOSY experiment on allylzinc bromide with lithium chloride in THF-d₈ was used to explore its aggregation state by comparing its diffusion to internal standards. uni-muenchen.de This same methodology can be applied to methylzinc chloride to understand its speciation under various conditions.

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique that provides information about the local geometric and electronic structure of an absorbing atom. For methylzinc chloride, Zn K-edge XANES can be used to probe the coordination environment of the zinc atom in solution. materialsproject.orgmaterialsproject.org

Recent studies have combined experimental XANES data with computational modeling (time-dependent density functional theory, TD-DFT) to investigate the solvation states of methylzinc chloride (ZnMeCl) in THF. These studies revealed the existence of various solvation states at room temperature. The shape and features of the XANES spectrum are sensitive to the coordination geometry around the zinc atom, such as the Cl-Zn-C bond angle and the number of coordinating solvent molecules. By comparing the experimental spectrum with spectra computed for different possible structures (e.g., mono- or di-solvated species), researchers can gain detailed insight into the predominant species in solution, clarifying ambiguities that cannot be resolved by other methods like standard ¹H NMR.

Diffusion Ordered Spectroscopy (DOSY) for Nuclearity Studies

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, making it a useful tool for identifying functional groups.

For methylzinc chloride, key vibrational modes include:

C-H stretching : Typically observed in the 2800-3000 cm⁻¹ region.

Zn-C stretching : This vibration provides direct evidence of the zinc-carbon bond. Studies on the related compound methylzinc borohydride (B1222165) (CH₃ZnBH₄) have analyzed its vibrational spectra. aip.org

Zn-Cl stretching : This mode is expected at lower frequencies. For comparison, solid zinc chloride (ZnCl₂) exhibits a characteristic Zn-Cl stretching peak around 511 cm⁻¹.

Theoretical calculations using density functional theory (DFT) on methylzinc alkoxides have been used to predict their vibrational spectra, which aids in the interpretation of experimental data. acs.orgnih.gov Similar computational approaches for methylzinc chloride can predict the frequencies for its characteristic vibrations, helping to assign peaks in its experimental IR or Raman spectrum. rsc.orgresearchgate.net

Elemental Analysis for Stoichiometric Verification

In the structural elucidation of organometallic compounds such as methylzinc chloride, elemental analysis serves as a fundamental technique for the verification of its stoichiometry. This quantitative analytical method determines the mass percentage of each element within a pure sample of the compound. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula, CH₃ClZn. A close correlation between the experimental and theoretical data provides strong evidence for the empirical and, by extension, the molecular formula of the synthesized compound, confirming its atomic composition and purity.

The process of elemental analysis for an organometallic compound like methylzinc chloride typically involves combustion analysis for carbon and hydrogen. In this method, a small, precisely weighed sample of the compound is burned in a stream of oxygen. The resulting combustion products, carbon dioxide (CO₂) and water (H₂O), are collected in separate absorbent traps. The mass of CO₂ and H₂O is then used to calculate the original mass percentages of carbon and hydrogen in the sample.

The determination of zinc and chlorine content requires different analytical methods. Zinc is often quantified using atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) techniques, which measure the amount of the element with high sensitivity. Chlorine content can be determined by methods such as titration after decomposition of the compound.

Detailed research findings on the synthesis of various organozinc halides have highlighted the routine use of elemental analysis to confirm the identity and purity of the products. ajrconline.org While specific experimental data for methylzinc chloride is not always detailed in broader studies, the expectation is that the found values for carbon, hydrogen, zinc, and chlorine will closely match the theoretical calculations. For instance, in the synthesis of related organozinc compounds, elemental analysis is a standard characterization technique reported alongside spectroscopic methods. rsc.orgrdd.edu.iq

The theoretical elemental composition of methylzinc chloride is derived from its molecular formula (CH₃ClZn) and the atomic weights of its constituent elements. These theoretical values serve as the benchmark for experimental verification.

Theoretical Elemental Composition of Methylzinc Chloride (CH₃ClZn)

ElementSymbolAtomic Weight ( g/mol )Percentage (%)
CarbonC12.0110.36
HydrogenH1.012.61
ZincZn65.3856.43
ChlorineCl35.4530.60

Discrepancies between the experimental and theoretical values can indicate the presence of impurities, residual solvents, or that the actual stoichiometry of the synthesized compound is different from what was proposed. For example, in the characterization of various metal complexes, elemental analysis is crucial for confirming the proposed structures. orientjchem.org Therefore, this technique is an indispensable tool in the research of methylzinc chloride, ensuring the foundational accuracy of its chemical identity before further spectroscopic and structural studies are undertaken.

Theoretical and Computational Chemistry Studies of Methylzinc Chloride

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a method that simulates the movement of atoms in a system over time, based on forces calculated directly from first-principles electronic structure calculations. researchgate.net This technique provides a detailed view of the dynamic behavior of molecules, including their interactions with surrounding solvent molecules.

A key study utilized AIMD to investigate the solvation states of methylzinc chloride (MeZnCl) in a tetrahydrofuran (B95107) (THF) solvent cage. researchgate.netchemrxiv.org The simulations revealed the existence of various solvated species in equilibrium at room temperature, highlighting the dynamic nature of the coordination sphere around the zinc center. researchgate.net This approach is crucial for understanding the structure-reactivity relationships of organozinc reagents in solution, as the solvent environment plays a significant role in their chemical behavior. researchgate.netresearchgate.net AIMD simulations can also be employed to study the mechanisms of vibrational energy transfer within a molecule and to its surroundings, a critical factor in reaction dynamics. acs.org By simulating the system from first principles, AIMD avoids the need for empirical parameterization, offering a robust method for exploring the complex dynamics of organozinc halides in solution. chemrxiv.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nsf.gov It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying transition metal complexes. nsf.gov

A primary application of DFT is the determination of stable molecular geometries through energy minimization, a process known as geometry optimization. utwente.nlstorion.ru For methylzinc chloride, DFT calculations have been used to explore its structure, particularly within a solvent environment. researchgate.net Studies have shown that in a coordinating solvent like THF, methylzinc chloride typically adopts a distorted tetrahedral geometry, with solvent molecules coordinating to the zinc atom. researchgate.net

The electronic structure, including the distribution of electron density and the nature of molecular orbitals, can also be analyzed. researchgate.net Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to assess the molecule's reactivity. The analysis of the molecular electrostatic potential map identifies electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Geometrical Parameters for a Dicoordinated THF-Solvated Methylzinc Chloride Monomer. Data derived from studies on organozinc reagents in solution. researchgate.net
ParameterDescriptionTypical Calculated Value
r(Zn-C)Zinc-Carbon bond length~1.95 Å
r(Zn-Cl)Zinc-Chlorine bond length~2.30 Å
r(Zn-O)Zinc-Oxygen (from THF) bond length~2.10 Å
∠(C-Zn-Cl)Carbon-Zinc-Chlorine bond angle~130-140°
Coordination GeometryOverall geometry around the Zinc centerDistorted Tetrahedral

DFT calculations are widely used to predict various spectroscopic properties, providing a means to interpret and validate experimental data. nsf.gov Time-dependent DFT (TD-DFT) can be used to simulate X-ray Absorption Near Edge Structure (XANES) spectra. researchgate.net This was successfully applied to methylzinc chloride, where calculated spectra showed good agreement with experimental data, confirming the computationally determined solvation structures. researchgate.netchemrxiv.org

Furthermore, DFT is a standard method for calculating harmonic vibrational frequencies. q-chem.com These calculations predict the positions of absorption bands in infrared (IR) and Raman spectra. The computed frequencies are often systematically scaled to correct for approximations in the theory and to improve agreement with experimental fundamental vibrational frequencies. researchgate.netuni-muenchen.de

Table 2: Characteristic Vibrational Modes for Methylzinc Chloride and Their Approximate Frequency Ranges.
Vibrational ModeDescriptionApproximate Frequency Range (cm⁻¹)
ν(C-H)C-H symmetric and asymmetric stretching2900-3100
δ(CH₃)CH₃ symmetric and asymmetric deformation (bending)1200-1450
ρ(CH₃)CH₃ rocking~700-900
ν(Zn-C)Zn-C stretching~500-600
ν(Zn-Cl)Zn-Cl stretching~300-400

Methylzinc chloride is a key reagent in many organic reactions, most notably the Negishi cross-coupling reaction. wikipedia.org DFT calculations are instrumental in elucidating the complex mechanisms of such catalytic cycles. acs.org Researchers can map the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products.

The catalytic cycle of a Negishi coupling typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org DFT studies can determine the activation energy for each step, revealing the rate-determining step of the reaction. For the transmetalation step involving the organozinc reagent, DFT can model the transfer of the methyl group from zinc to the palladium or nickel catalyst center, providing insight into how factors like solvent and ligands influence the reaction's efficiency and selectivity. acs.orgnih.gov

Prediction of Spectroscopic Properties

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the potential energy of a system as a function of its atomic coordinates. numberanalytics.comiupac.org It provides a conceptual landscape for understanding chemical reactions, where valleys represent stable species (reactants, intermediates, products) and mountain passes correspond to transition states. numberanalytics.com

For reactions involving methylzinc chloride, mapping the PES is crucial for a qualitative and quantitative understanding of the reaction pathway. nih.gov Computational chemists can perform relaxed PES scans, where the energy of the system is calculated as specific geometric parameters, such as bond lengths or angles, are systematically varied. chemrxiv.org This has been applied to methylzinc chloride to investigate the energy changes associated with variations in the C-Zn-Cl angle. chemrxiv.org Analysis of the full PES can reveal complex reaction dynamics, such as bifurcations, where a single transition state leads to multiple products. nih.govnih.gov For a process like the Negishi coupling, understanding the PES helps to explain how the catalyst guides the reactants through the lowest energy pathway to form the desired product. acs.org

Ligand Field Theory (LFT) Applications in Methylzinc Chemistry

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. It is an extension of crystal field theory and molecular orbital theory, focusing on the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. These interactions cause the d-orbitals, which are degenerate (of equal energy) in the free ion, to split into different energy levels. The pattern and magnitude of this splitting depend on the metal, its oxidation state, and the geometry and nature of the ligands.

However, the application of LFT is most insightful for transition metal ions with partially filled d-shells, as it helps explain their spectroscopic (color), magnetic, and chemical properties based on electronic transitions between the split d-orbitals. In methylzinc chloride, the zinc atom is in a +2 oxidation state, which corresponds to a d¹⁰ electron configuration. This means that all five d-orbitals are completely filled.

Due to the filled d-shell, there are no empty or partially filled d-orbitals for electrons to be promoted to. Consequently, the d-d electronic transitions that form the basis of many LFT interpretations are not possible. The Ligand Field Stabilization Energy (LFSE), which results from the preferential filling of lower-energy d-orbitals, is zero for a d¹⁰ ion. Therefore, traditional LFT does not offer significant explanatory power for the properties of methylzinc chloride. The bonding in this and other Zn(II) complexes is more effectively described by general molecular orbital theory that considers the covalent interactions between the zinc 4s and 4p orbitals and the ligand orbitals, rather than focusing specifically on d-orbital splitting.

Structure-Reactivity Relationship Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the relationship between the molecular structure of organozinc compounds like methylzinc chloride and their chemical reactivity. icm.edu.pluu.nlresearchgate.net These studies provide molecular-level insights that are often difficult to obtain through experimental methods alone. The reactivity of methylzinc chloride is intrinsically linked to the nature of its zinc-carbon and zinc-halogen bonds, its aggregation state, and its interaction with substrates. researchgate.net

DFT calculations allow for the detailed examination of transition states in reactions involving organozinc reagents. For instance, studies on the conjugate addition of organozinc halides to enones have revealed that the coordinating solvent can stabilize transition states involving two organozinc moieties, thereby lowering the reaction's activation energy and explaining differences in reactivity observed between similar solvents like THF and DME. rsc.org Computational modeling of the reaction between homoleptic organozinc compounds and sulfur dioxide (SO2) shows that the insertion of SO2 into the Zn-C bond has a moderate energy barrier and is highly exothermic, providing a thermodynamic rationale for the observed reactivity. icm.edu.plrsc.org

The structural parameters of methylzinc chloride and related species, such as bond lengths and angles, are key determinants of their reactivity. Computational models can predict these parameters with high accuracy. The geometry around the zinc center, which is typically tetrahedral, influences its Lewis acidity and how it coordinates with reactants. uu.nl The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also crucial. For example, in a series of R2Zn complexes, the HOMO energies were found to increase in the order R = Me < Et < i-Pr < t-Bu, which correlates with the stability of the complexes. uu.nl

Table 1: Calculated Structural and Energetic Parameters for Methylzinc Species from DFT Studies.Note: Values are illustrative and compiled from various computational studies on methylzinc and related organozinc compounds. The exact values can vary based on the level of theory, basis set, and solvent model used.

Species/ComplexParameterCalculated ValueSignificance
Monomeric MeZnClZn-C Bond Length~1.95 ÅIndicates a strong, covalent bond influencing nucleophilicity.
Dimeric [MeZnCl]₂Zn-Cl (bridging) Bond Length~2.35 - 2.45 ÅLonger than terminal Zn-Cl bonds, key to dimer stability.
Dimerization Energy-10 to -15 kcal/molShows thermodynamic preference for aggregation in non-polar media.
MeZnCl + EnoneActivation Energy (ΔG‡)15 - 25 kcal/molDetermines the kinetic feasibility of the C-C bond formation. rsc.org

Modeling of Solvation and Speciation Phenomena

In solution, the behavior of methylzinc chloride is dominated by complex equilibria involving the solvent and any present additives. researchgate.net Heteroleptic organozinc compounds like MeZnCl are subject to the Schlenk equilibrium, where they disproportionate into the homoleptic species (Me₂Zn) and the inorganic salt (ZnCl₂). uu.nlpageplace.de The position of this equilibrium is highly dependent on the solvent, temperature, and the presence of coordinating additives. researchgate.netnih.gov

2 MeZnCl ⇌ Me₂Zn + ZnCl₂

Computational modeling, including ab initio molecular dynamics, provides a powerful lens through which to view these phenomena. chemrxiv.org These methods can simulate the explicit interaction of solvent molecules with the organozinc species, revealing the structure and stability of various solvated complexes. researchgate.netchemrxiv.org For instance, a recent computational workflow validated by X-ray absorption spectroscopy was used to explore the solvation states of ZnCl₂, ZnMeCl, and Me₂Zn in an explicit solvent cage, revealing the co-existence of various solvated states at room temperature. chemrxiv.org

The solvent is not a passive medium but an active participant in the reaction. The coordinating ability of solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (B42094) (DME) is crucial. rsc.org DFT calculations have shown that the bidentate coordination of DME can stabilize specific transition states more effectively than the monodentate coordination of THF, leading to enhanced reactivity. rsc.org

Furthermore, salt additives, most notably lithium chloride (LiCl), profoundly influence the speciation and reactivity of organozinc halides. researchgate.net Computational and experimental studies have demonstrated that LiCl can shift the Schlenk equilibrium and lead to the formation of more nucleophilic "ate" complexes, such as [MeZnCl₂]⁻Li⁺. researchgate.net These organozincate species are often the true reactive species in many synthetic transformations. researchgate.net ESI mass spectrometry combined with DFT calculations has been used to identify these zincate anions in solution, confirming their role in the observed reactivity changes. researchgate.net

Table 2: Computationally Modeled Solvation and Speciation of Methylzinc Chloride in THF.Note: Data is representative of findings from computational studies on organozinc halide systems.

SpeciesCoordination Number of ZnCoordinating LigandsRelative Free Energy (kcal/mol)Key Insight
MeZnCl(THF)3Me, Cl, 1 THF+2 to +4Less stable, but likely intermediate in ligand exchange.
MeZnCl(THF)₂4Me, Cl, 2 THF0 (Reference)The most stable solvated monomer in THF. researchgate.netchemrxiv.org
[MeZnCl]₂(THF)₂4 (per Zn)Me, 2 Cl (bridging), 1 THF-5 to -8Favored at higher concentrations or in less polar solvents.
[MeZnCl₂]⁻Li⁺(THF)n4Me, 2 Cl, Li⁺ interactionFavorableFormation of highly reactive 'ate' complex. researchgate.net

Advanced Research Directions and Future Prospects in Methylzinc Chloride Chemistry

Development of Organozinc Anions and Cations

The chemistry of organozinc anions and cations derived from species like methylzinc chloride is an emerging field with significant potential. researchgate.netresearchgate.net These ionic organozinc compounds exhibit reactivity profiles distinct from their neutral parent molecules, opening avenues for new synthetic applications and catalytic processes. researchgate.netresearchgate.net

Research in this area focuses on the generation and characterization of these charged species. For instance, the interaction of diorganozinc compounds with alkali metal salts can lead to the formation of zincate anions, such as [R₃Zn]⁻. Conversely, in the presence of strong Lewis acids or through the use of specific ligands, organozinc cations can be generated. uu.nl The isolation and structural elucidation of these ionic species, often through X-ray crystallography, are crucial for understanding their bonding and reactivity. researchgate.netuu.nl The development of charge-tagged organometallics has also been instrumental in their detection and study using techniques like ESI mass spectrometry. uni-muenchen.de

The distinct properties of these ions are being harnessed in organic synthesis. For example, the increased nucleophilicity of organozincate anions can facilitate challenging carbon-carbon bond formations. nih.gov The future in this sub-field lies in expanding the library of accessible organozinc anions and cations and systematically investigating their reactivity in a broader range of chemical transformations. researchgate.netresearchgate.net

Advancements in Organo-gem-dizincio Chemistry

Organo-gem-dizincio compounds, which feature two zinc atoms attached to the same carbon atom, have garnered considerable interest over the past decade. researchgate.netresearchgate.net These reagents are powerful tools for organic synthesis, enabling the formation of two carbon-carbon bonds in a single reaction vessel with a high degree of stereoselectivity. researchgate.netresearchgate.net This capability makes them highly valuable for chemists aiming to build molecular complexity efficiently. researchgate.netresearchgate.net

The synthesis of these gem-dizincio species often involves the reaction of gem-dihalides with activated zinc metal. The reactivity of these reagents can be fine-tuned by the choice of reaction conditions and the presence of additives like lithium chloride.

Recent advancements have focused on expanding the scope of their application in organic synthesis. Their use in tandem reactions, where multiple transformations are combined in one operation, is a particularly active area of research. researchgate.netresearchgate.net The stereochemical outcome of their reactions is a key focus, with researchers striving to develop methods that provide precise control over the three-dimensional arrangement of atoms in the product molecules. The future of organo-gem-dizincio chemistry will likely see the development of more sophisticated reagents with enhanced stability and reactivity, as well as their application in the synthesis of increasingly complex target molecules.

Integration of Methylzinc Chloride into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, represent a highly efficient approach to chemical synthesis. core.ac.uk The integration of methylzinc chloride and related organozinc reagents into MCRs is a rapidly developing area of research. nih.gov

One notable example is the use of zincates, formed in situ from organozinc reagents and organolithium compounds, in tandem conjugate addition-acylation reactions. nih.gov This strategy allows for the stereoselective and regiocontrolled synthesis of 1,3-dicarbonyl compounds. nih.gov Researchers have demonstrated that the in situ-generated lithium dimethylzincate enolate exhibits enhanced reactivity and selectivity compared to the parent methylzinc enolate. nih.gov

Furthermore, this methodology has been extended to a four-component coupling reaction that establishes three contiguous stereocenters with high levels of absolute and relative stereocontrol. nih.gov The success of these transformations hinges on the unique reactivity of the in situ-generated zincate species. nih.gov Future research in this area will likely focus on expanding the scope of MCRs involving methylzinc chloride to access a wider variety of complex molecular architectures and the development of catalytic versions of these reactions. core.ac.uk

Precision Control of Absolute Stereochemistry in Zinc-Mediated Transformations

Achieving precise control over the absolute stereochemistry of products is a central goal in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. nih.govyork.ac.uk Methylzinc chloride and other organozinc reagents are key players in the development of highly enantioselective transformations. researchgate.net

A significant body of research is dedicated to the design and application of chiral ligands and catalysts that can effectively control the stereochemical outcome of reactions involving organozinc reagents. researchgate.netresearchgate.net These catalysts, often derived from naturally occurring chiral molecules or synthesized with specific stereochemical features, create a chiral environment around the reacting species, directing the formation of one enantiomer over the other. researchgate.netresearchgate.net

For instance, the asymmetric addition of organozinc reagents to aldehydes and ketones to produce chiral alcohols is a well-studied and highly developed area. researchgate.net The use of chiral amino alcohols as catalysts in these reactions has proven to be particularly effective. researchgate.net The mechanism of these reactions often involves the formation of a chiral methylzinc alkoxide intermediate that acts as the true catalytic species. researchgate.net

Recent research has also highlighted the dramatic effect that additives like lithium chloride can have on stereocontrol in zinc-mediated reactions. Future efforts will continue to focus on the development of more efficient and selective chiral catalysts and a deeper mechanistic understanding of how stereocontrol is achieved. york.ac.uk

Rational Design of Novel Methylzinc Catalysts and Reagents

The rational design of new catalysts and reagents based on methylzinc chloride is a key driver of innovation in organozinc chemistry. researchgate.netresearchgate.net By understanding the relationship between the structure of a reagent and its reactivity, chemists can design new molecules with tailored properties for specific applications. researchgate.netresearchgate.net

This design process often involves computational studies, such as density functional theory (DFT) calculations, to predict the structures and thermodynamic properties of potential new reagents and catalysts. acs.org These theoretical insights can then guide synthetic efforts to create these new molecules.

One area of active research is the development of solid, air- and moisture-stable organozinc reagents. uni-muenchen.de For example, the preparation of aryl and heteroaryl zinc pivalates has resulted in easy-to-handle solids with exceptional stability, which is a significant advantage for both laboratory and industrial applications. uni-muenchen.de

The synthesis of novel methylzinc alkoxides is another area of focus. mocvd-precursor-encyclopedia.de These compounds, with the general formula MeZn(OR), have applications as precursors for the chemical vapor deposition (CVD) of zinc oxide films. mocvd-precursor-encyclopedia.de The design of these precursors can influence the properties of the resulting materials. ucl.ac.uk The future of this field will involve the creation of increasingly sophisticated methylzinc-based reagents and catalysts with enhanced reactivity, selectivity, and stability. solubilityofthings.comresearchgate.net

Scalable Synthesis and Industrial Research Applications of Methylzinc Chloride

The transition of chemical reactions from the laboratory to an industrial scale requires robust, efficient, and cost-effective synthetic methods. Research into the scalable synthesis of methylzinc chloride and its application in industrial processes is therefore of great importance.

The most common method for preparing methylzinc chloride involves the direct reaction of methyl chloride with zinc metal in a suitable solvent like tetrahydrofuran (B95107) (THF). smolecule.com For industrial applications, the development of processes that use readily available and inexpensive starting materials is crucial. The use of activated zinc, such as Riecke zinc, can facilitate the reaction. wikipedia.org

In terms of industrial applications, methylzinc chloride is a key reagent in the synthesis of pharmaceuticals and other fine chemicals. smolecule.com For example, it is used in Negishi coupling reactions, a powerful method for forming carbon-carbon bonds that is widely employed in the pharmaceutical industry. smolecule.commdpi.com The development of solid, stable organozinc reagents is particularly relevant for industrial applications as it simplifies handling and storage. uni-muenchen.de The global market for zinc chloride and its derivatives is projected to grow, driven by its diverse applications. futuremarketinsights.comglobenewswire.com Future research will focus on developing even more efficient and sustainable processes for the synthesis and application of methylzinc chloride on an industrial scale.

Exploration of Methylzinc Chloride in Materials Science Applications

The application of methylzinc chloride and its derivatives extends beyond organic synthesis into the realm of materials science. smolecule.com These organozinc compounds serve as valuable precursors for the synthesis of advanced materials, particularly zinc-based materials like zinc oxide (ZnO). smolecule.commocvd-precursor-encyclopedia.de

Methylzinc alkoxides, for instance, are used as single-source precursors in metal-organic chemical vapor deposition (MOCVD) to produce ZnO thin films. mocvd-precursor-encyclopedia.de ZnO is a semiconductor with a wide range of applications in electronics, optoelectronics, and catalysis. acs.org The properties of the resulting ZnO films can be tailored by carefully designing the molecular structure of the organozinc precursor. ucl.ac.uk

Research in this area also explores the use of methylzinc compounds in the formation of metal-organic frameworks (MOFs). MOFs are porous materials with potential applications in gas storage, separation, and catalysis. The development of new zinc-based precursors is key to creating novel MOFs with desired properties.

Furthermore, zinc-based catalysts derived from organozinc precursors are being investigated for various applications, including the depolymerization of plastics, which is relevant to recycling and sustainable chemistry. researchgate.net The future of methylzinc chloride in materials science will likely see the development of new precursors for a wider range of materials and a deeper understanding of the relationship between precursor chemistry and material properties. ucl.ac.uk

Data Tables

Table 1: Properties of Methylzinc Chloride

PropertyValueReference
Chemical FormulaCH₃ClZn smolecule.com
Molecular Weight115.88 g/mol
AppearanceColorless to light yellow liquid smolecule.com
Concentration (typical)2.0 M in THF
Density1.033 g/mL at 25 °C
Boiling Point67 °C
CAS Number5158-46-3

Table 2: Applications of Methylzinc Chloride in Synthesis and Materials Science

Application AreaSpecific UseKey FindingsReferences
Organic SynthesisNegishi CouplingForms C-C bonds with high regioselectivity. smolecule.commdpi.com
Multicomponent ReactionsIn situ formation of highly reactive zincates for tandem reactions. nih.gov
Asymmetric SynthesisUsed with chiral catalysts to produce enantiomerically enriched alcohols. researchgate.netresearchgate.net
Materials ScienceZnO Thin Film DepositionMethylzinc alkoxides serve as single-source precursors in MOCVD. acs.orgmocvd-precursor-encyclopedia.de
MOF SynthesisPrecursor for zinc-based Metal-Organic Frameworks.
CatalysisPrecursors for catalysts used in depolymerization. researchgate.net

Q & A

Q. What are the standard methods for synthesizing anhydrous zinc chloride, and how can researchers ensure high purity?

Anhydrous ZnCl₂ is synthesized via direct reaction of zinc metal with dry chlorine gas or hydrochloric acid. For HCl-based methods, use excess zinc in concentrated HCl under controlled heating (70–100°C) to minimize oxide formation. Post-reaction, purify via sublimation at 300–400°C to remove impurities like ZnO or unreacted Zn . For Cl₂ gas methods, ensure a moisture-free environment to prevent hydration . Purity can be verified using X-ray diffraction (XRD) to confirm crystalline structure and atomic absorption spectroscopy (AAS) for elemental composition .

Q. How is the hygroscopic nature of zinc chloride addressed during experimental handling?

ZnCl₂’s hygroscopicity requires storage in desiccators with anhydrous CaCl₂ or silica gel. For solution preparation, use dry solvents (e.g., ethanol, ether) and conduct reactions under inert atmospheres (N₂/Ar). Pre-dry glassware at 150°C to eliminate moisture . Gravimetric analysis post-drying (e.g., TGA) ensures residual water content <0.1% .

Q. What analytical techniques are critical for characterizing zinc chloride's structural properties?

  • XRD : Identifies crystalline phases and polymorphs (e.g., α-, β-forms) .
  • FT-IR Spectroscopy : Detects Zn-Cl stretching vibrations (peaks at 500–600 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Quantifies hydration states and thermal stability .
  • Raman Spectroscopy : Resolves lattice dynamics in anhydrous vs. hydrated forms .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported crystalline forms of zinc chloride?

Discrepancies in crystalline forms (e.g., nine known hydrates) arise from varying synthesis conditions. To mitigate:

  • Control humidity during crystallization (e.g., use saturated salt solutions for specific water activities) .
  • Pair synchrotron XRD with computational modeling (DFT) to predict stable polymorphs under different temperatures and pressures .
  • Cross-validate findings with multiple techniques (e.g., neutron diffraction for hydrogen bonding networks) .

Q. How can zinc chloride's role in biological studies be optimized, considering its dual apoptotic and protective effects?

In genotoxicity studies (e.g., cadmium mitigation), dose-dependent effects require careful calibration:

  • Use in vitro models (e.g., HepG2 cells) to establish IC₅₀ values via MTT assays.
  • For in vivo applications (e.g., murine models), administer ZnCl₂ intraperitoneally at 10 mg/kg, paired with comet assays to quantify DNA damage reduction (Figure 10, ).
  • Monitor Zn²⁺ bioavailability using inductively coupled plasma mass spectrometry (ICP-MS) to avoid cytotoxicity thresholds .

Q. What methodological considerations are essential when designing experiments involving zinc chloride's catalytic applications?

  • Reaction Solubility : Select aprotic solvents (e.g., THF) to enhance Lewis acidity for Friedel-Crafts alkylation .
  • Catalyst Loading : Optimize at 5–10 mol% to balance activity vs. side reactions (e.g., hydrolysis) .
  • Post-Reaction Recovery : Use chelating agents (e.g., EDTA) to sequester Zn²⁺, followed by centrifugation or membrane filtration .

Data Contradictions and Resolution

  • Reported pH of Aqueous Solutions : While notes pH ≈1 for 6M ZnCl₂, variations arise from hydrolysis (Zn²⁺ + H₂O → Zn(OH)⁺ + H⁺). Use pH-stat titration with standardized NaOH to monitor real-time proton release .
  • Synthesis Yield Discrepancies : Differences in Zn purity (e.g., reagent-grade vs. technical-grade) affect stoichiometry. Pre-treat Zn with dilute HNO₃ to remove oxide layers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.